molecular formula C11H8Cl2N4O B3748213 5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile

5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile

Cat. No. B3748213
M. Wt: 283.11 g/mol
InChI Key: KRHSRCAPAXLQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile, also known as C21H12Cl2N4O2, is a chemical compound that has been studied for its potential applications in scientific research. This compound has garnered attention due to its unique properties and potential therapeutic benefits. In

Scientific Research Applications

The compound 5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been studied for its potential use as a diagnostic tool in medical imaging. The unique properties of this compound make it a promising candidate for further research in a variety of fields.

Mechanism of Action

The mechanism of action of 5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, this compound has been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various research studies. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have antimicrobial effects against a variety of bacterial strains.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile in lab experiments include its unique properties and potential therapeutic benefits. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.

Future Directions

There are many future directions for research on 5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile. One potential direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its anti-cancer properties and potential use in cancer therapy. Additionally, this compound could be studied for its potential use as a diagnostic tool in medical imaging. Further research is needed to fully understand the potential applications of this compound in various fields.
In conclusion, this compound is a promising chemical compound that has been studied for its potential applications in scientific research. Its unique properties and potential therapeutic benefits make it a promising candidate for further research in a variety of fields. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

properties

IUPAC Name

5-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-8-1-6(10(18)9(13)2-8)4-15-11-7(3-14)5-16-17-11/h1-2,5,18H,4H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHSRCAPAXLQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNC2=C(C=NN2)C#N)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile
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5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile
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5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile
Reactant of Route 4
5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile
Reactant of Route 5
5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile
Reactant of Route 6
5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile

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